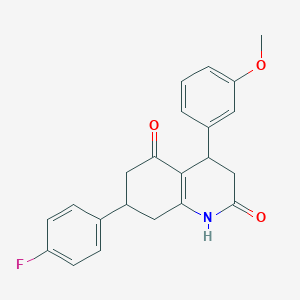

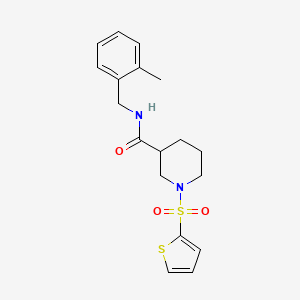

![molecular formula C19H24F3NO2S B4577424 8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4577424.png)

8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one

Overview

Description

8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one, commonly referred to as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was originally developed as a potential antidepressant, but its use in this context was discontinued due to its limited efficacy and undesirable side effects. Today, TFMPP is mainly used as a research chemical, particularly in the field of neuroscience, to study its effects on the central nervous system.

Scientific Research Applications

Synthesis and Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-ones, similar in structure to the queried compound, have been synthesized and evaluated for their antiviral properties. These compounds have shown promising activity against human coronavirus 229E, with one derivative exhibiting an EC50 value of 5.5 µM, highlighting their potential as antiviral agents. This research underscores the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development, particularly against coronaviruses (Çağla Begüm Apaydın et al., 2019).

Antitubercular Drug Candidate

Another study focused on a structurally related compound, investigating its potential as an antitubercular drug candidate. The research highlighted the importance of the structural configuration and elucidated the compound's behavior under various conditions, contributing valuable insights into the design and synthesis of new antitubercular agents (A. Richter et al., 2022).

Novel Synthetic Methods

The development of novel synthetic methods for producing related compounds has also been reported. For instance, copper-mediated intramolecular trifluoromethylation techniques have facilitated the construction of trifluoromethylated 1-azaspiro[4.5]decanes, demonstrating excellent regioselectivity and diastereoselectivity. Such advancements not only expand the toolkit for synthesizing spirocyclic compounds but also open new avenues for exploring their applications in various fields of research (Guifang Han et al., 2014).

Conformational Analysis

Research into the conformational analysis of spirocyclic compounds, including studies on spirolactams as conformationally restricted pseudopeptides, has provided insights into their structural characteristics. Such investigations can inform the design of compounds with specific biological activities, offering a foundation for developing new therapeutic agents (M. Fernandez et al., 2002).

Properties

IUPAC Name |

8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3NO2S/c1-17(2,3)13-8-10-18(11-9-13)23(16(24)12-26-18)14-4-6-15(7-5-14)25-19(20,21)22/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQDSNFJVPKLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577344.png)

![2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B4577352.png)

![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577359.png)

![3-benzyl-2-[(3-bromobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4577367.png)

![4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4577373.png)

![2-chloro-5-iodo-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4577389.png)

![4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4577396.png)

![2-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4577414.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)